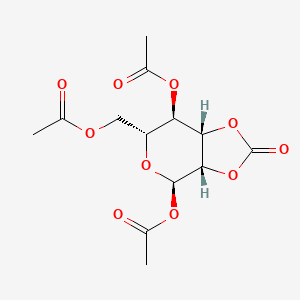

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is a biochemical reagent commonly used in glycobiology research. This compound is a derivative of mannose, a simple sugar, and is characterized by its acetyl and carbonyl groups, which make it a valuable tool in the study of carbohydrate chemistry and biology .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose typically involves the acetylation of mannose derivatives. The process begins with the protection of hydroxyl groups followed by selective acetylation and carbonylation. Common reagents used in these reactions include acetic anhydride, pyridine, and carbonylating agents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the compound meets the required standards for research and industrial applications.

化学反应分析

Types of Reactions

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acetyl groups can be replaced using nucleophiles such as amines or alcohols in the presence of catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acids, while reduction results in alcohols .

科学研究应用

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Serves as an intermediate in synthesizing various pharmaceutical agents, enhancing drug formulation processes. |

| Glycochemistry | Plays a significant role in synthesizing complex oligosaccharides crucial for biological studies. |

| Biotechnology | Utilized in developing glycoproteins and other biomolecules for targeted therapies and vaccines. |

| Food Industry | Employed as a flavoring agent or sweetener, providing unique taste profiles while ensuring safety. |

| Cosmetic Formulations | Used in skincare products for moisturizing properties and improving texture. |

Pharmaceutical Development

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is pivotal in the synthesis of glycosylated drugs and imaging agents. Its acetylation pattern allows for selective reactions that are essential in the development of new pharmaceuticals. For instance, it acts as a precursor for synthesizing radiolabeled glucose analogs used in positron emission tomography (PET) imaging .

Glycochemistry

In glycochemistry, this compound facilitates the study of carbohydrate structures and their biological functions. It serves as a building block for synthesizing complex oligosaccharides necessary for understanding cell signaling and interactions. Researchers utilize it to create libraries of mannose-based compounds that can be functionalized for various applications .

Biotechnology

The compound is integral to producing glycoproteins that play critical roles in immunology and vaccine development. Its ability to participate in glycosylation reactions makes it valuable for creating vaccines targeting specific receptors on immune cells . Additionally, it aids in the synthesis of mannosylated glycoconjugates that enhance immune responses.

Food Industry

In the food sector, 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose can be used as a natural sweetener or flavor enhancer. Its safety profile and unique flavor characteristics make it an attractive alternative to synthetic additives .

Cosmetic Formulations

The compound's moisturizing properties make it suitable for cosmetic applications. It enhances the texture of creams and lotions while providing hydration benefits to the skin .

Case Study 1: Drug Development

A study highlighted the synthesis of a novel glycosylated compound using 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose as an intermediate. The resulting compound exhibited enhanced bioavailability and therapeutic efficacy compared to non-glycosylated versions .

Case Study 2: Vaccine Development

Research demonstrated that glycoproteins synthesized with this carbohydrate derivative elicited stronger immune responses in animal models when tested against viral pathogens. The study emphasized the importance of carbohydrate structure in vaccine efficacy .

作用机制

The mechanism of action of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The acetyl and carbonyl groups play a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. These interactions are essential for studying the structure and function of carbohydrates in biological systems .

相似化合物的比较

Similar Compounds

3,4,6-Tri-O-acetyl-β-D-mannopyranose: Another acetylated mannose derivative used in similar research applications.

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A glucose derivative with similar acetyl groups.

2,3,4-Tri-O-acetyl-1-O-methyl-β-D-mannopyranose: A methylated and acetylated mannose derivative

Uniqueness

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is unique due to its specific arrangement of acetyl and carbonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in studying specific carbohydrate-related processes and developing specialized biochemical assays .

生物活性

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is a synthetic carbohydrate derivative of mannose, characterized by its acetyl and carbonyl functional groups. This compound plays a significant role in glycobiology and has garnered attention for its potential biological activities, particularly in carbohydrate chemistry, biology, and medicine. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C13H16O10

- CAS Number : 53958-20-6

- Structure : Contains multiple acetyl groups and a carbonyl group that influence its reactivity and biological interactions.

The biological activity of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is largely attributed to its ability to interact with specific enzymes and proteins involved in carbohydrate metabolism. The acetyl and carbonyl groups facilitate the formation of stable complexes with target molecules, which is essential for studying carbohydrate-related processes in biological systems.

Antimicrobial Activity

Research indicates that derivatives of mannose can exhibit antimicrobial properties. The interaction of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose with microbial enzymes may inhibit their activity. For instance, studies have shown that certain glycosides can act as inhibitors of glycoside hydrolases, which are critical for microbial cell wall synthesis .

Inhibition of Glycoside Hydrolases

Recent studies have demonstrated that compounds similar to 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose can covalently bind to glycoside hydrolases such as α-glucosidase. This binding inhibits the enzyme's activity, illustrating the compound's potential as an inhibitor in carbohydrate processing .

| Compound | Kinact (×10⁻³ s⁻¹) | Ki (μM) | kinact/Ki (M⁻¹ s⁻¹) |

|---|---|---|---|

| 1 | 174 ± 28 | 84 ± 19 | 2070 ± 570 |

| 2 | 16.6 ± 0.9 | 96 ± 22 | 173 ± 49 |

| 3 | 1.41 ± 0.08 | 289 ± 47 | 4.87 ± 1.06 |

This table summarizes the kinetic parameters for different compounds tested against α-glucosidase.

Role in Carbohydrate-Based Vaccines

The compound's structural features allow it to be utilized in developing carbohydrate-based vaccines. By modifying its structure or conjugating it with proteins or peptides, researchers can enhance immune responses against specific pathogens .

Study on Antimicrobial Efficacy

A study explored the antimicrobial efficacy of various acetylated mannose derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition against bacterial growth compared to controls. This suggests that modifications like those found in 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose could enhance antimicrobial properties.

Glycosidase Inhibition Study

In another investigation involving glycoside hydrolases from Saccharomyces cerevisiae, it was found that the compound effectively inhibited enzyme activity through covalent modification. The study provided insights into the mechanism of action and potential applications in therapeutic settings where glycosidase inhibition is beneficial .

Glycobiology Research

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose serves as a crucial building block for synthesizing complex carbohydrates and glycoconjugates used in various biochemical assays .

Development of Biocompatible Materials

The compound is also utilized in the production of biocompatible materials due to its carbohydrate nature and functional groups that can be further modified for specific applications in biomedical engineering .

属性

IUPAC Name |

[(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYSWHGJPLCVAV-GCHJQGSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)OC(=O)C)OC(=O)O2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。